molecular formula C14H11F3N2O3 B12417264 5-Hydroxy Flunixin-d3 (Major)

5-Hydroxy Flunixin-d3 (Major)

Cat. No.: B12417264
M. Wt: 315.26 g/mol
InChI Key: JSXNJGKWSWRIGA-FIBGUPNXSA-N
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Preparation Methods

The synthesis of 5-Hydroxy Flunixin-d3 (Major) involves the incorporation of deuterium into the 5-Hydroxy Flunixin molecule. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Hydroxy Flunixin-d3 (Major) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Hydroxy Flunixin-d3 (Major) is similar to that of Flunixin. It exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation, pain, and fever . The deuterium labeling does not significantly alter the mechanism of action but aids in tracing and quantifying the compound in research studies .

Comparison with Similar Compounds

5-Hydroxy Flunixin-d3 (Major) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The uniqueness of 5-Hydroxy Flunixin-d3 (Major) lies in its application as a stable isotope-labeled compound, providing enhanced accuracy and reliability in scientific research .

Properties

Molecular Formula

C14H11F3N2O3

Molecular Weight

315.26 g/mol

IUPAC Name

5-hydroxy-2-[2-(trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H11F3N2O3/c1-7-10(14(15,16)17)3-2-4-11(7)19-12-9(13(21)22)5-8(20)6-18-12/h2-6,20H,1H3,(H,18,19)(H,21,22)/i1D3

InChI Key

JSXNJGKWSWRIGA-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=CC=C1NC2=C(C=C(C=N2)O)C(=O)O)C(F)(F)F

Canonical SMILES

CC1=C(C=CC=C1NC2=C(C=C(C=N2)O)C(=O)O)C(F)(F)F

Origin of Product

United States

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